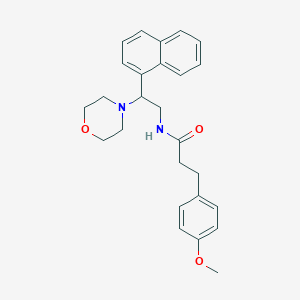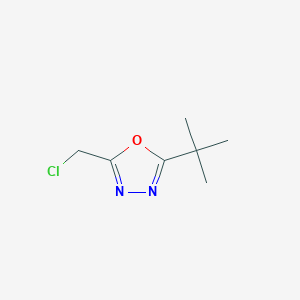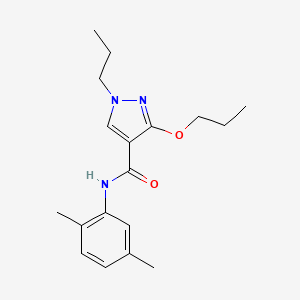
N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Additionally, it has a carboxamide group attached to the pyrazole ring, and propoxy and propyl groups attached to the third carbon of the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring is aromatic and relatively stable, but can undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Pyrazole derivatives, including those related to N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been synthesized and tested for various biological activities. For instance, a study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anticancer Activity
- Ahsan (2012) reported the synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, characterized by IR, NMR, and elemental analysis. These compounds were screened for anticancer activity against various cancer cell lines, with one compound showing significant activity on leukemia K-562 and SR cell lines (Ahsan, 2012).
Antidepressant and Anticonvulsant Activities
- Abdel‐Aziz, Abuo-Rahma, & Hassan (2009) studied the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. Some compounds showed marked antidepressant activity compared to imipramine, and others exhibited remarkable protective effect against clonic seizures (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Molecular Interaction and Receptor Affinity Studies
- Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research helps understand the steric and electronic requirements for binding to the CB1 receptor, which is crucial for designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial and Antitumor Activities
- Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives were investigated by Sharshira & Hamada (2011), highlighting the potential of these compounds as antimicrobial agents (Sharshira & Hamada, 2011). Additionally, Xin (2012) synthesized a pyrazolo pyrimidine derivative and assessed its antitumor activities, further emphasizing the potential of pyrazole derivatives in cancer treatment (Xin, 2012).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used as enzyme inhibitors in pharmaceutical applications.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-9-21-12-15(18(20-21)23-10-6-2)17(22)19-16-11-13(3)7-8-14(16)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLZEUXUJVNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)
![1'-(2,6-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2442024.png)
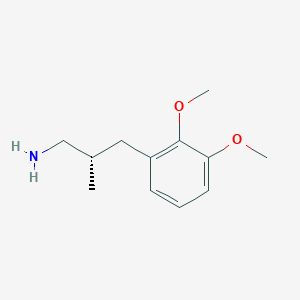
![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442029.png)


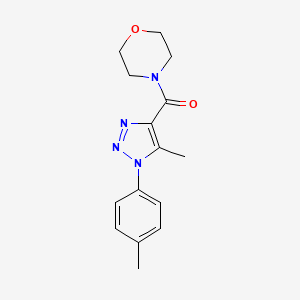


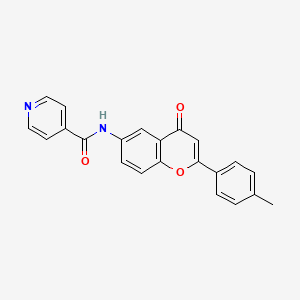
![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)
